

In-Depth Technical Guide: Ethyl 5-hydroxy-2-methyl-1H-indole-3-carboxylate

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Compound of Interest

Compound Name: *Ethyl 5-hydroxy-2-methyl-1H-indole-3-carboxylate*

Cat. No.: B556495

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CAS Number: 7598-91-6

Authored for: Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of **Ethyl 5-hydroxy-2-methyl-1H-indole-3-carboxylate**, a key intermediate in the synthesis of various biologically active molecules. This document details its chemical and physical properties, provides a thorough analysis of its spectral data, and outlines a detailed experimental protocol for its synthesis via the Nenitzescu reaction. Furthermore, this guide explores its primary application as a precursor in the development of potent 5-lipoxygenase (5-LO) inhibitors, including a representative synthetic protocol and biological activity data. The guide also touches upon the broader context of indole derivatives and their engagement with cellular signaling pathways, providing valuable insights for researchers in medicinal chemistry and drug discovery.

Chemical and Physical Properties

Ethyl 5-hydroxy-2-methyl-1H-indole-3-carboxylate is an off-white to light tan crystalline powder. Its fundamental chemical and physical properties are summarized in the table below for easy reference.

Property	Value
Molecular Formula	C ₁₂ H ₁₃ NO ₃
Molecular Weight	219.24 g/mol
CAS Number	7598-91-6
Melting Point	205-208 °C
Boiling Point	360.05 °C (estimated)
Density	1.282 g/cm ³
Appearance	Off-white to light tan crystalline powder
Solubility	Soluble in polar organic solvents

Spectral Data

The structural integrity of **Ethyl 5-hydroxy-2-methyl-1H-indole-3-carboxylate** is confirmed through various spectroscopic techniques. The key spectral data are presented below.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR (DMSO-d₆, 400 MHz):

- δ 11.5 (s, 1H, NH): Broad singlet corresponding to the indole ring nitrogen proton.
- δ 8.85 (s, 1H, OH): Singlet attributed to the hydroxyl proton at the C5 position.
- δ 7.36 (d, J=2.4 Hz, 1H, Ar-H): Doublet for the aromatic proton at the C4 position.
- δ 7.16 (d, J=8.6 Hz, 1H, Ar-H): Doublet for the aromatic proton at the C7 position.
- δ 6.64 (dd, J=8.6, 2.4 Hz, 1H, Ar-H): Doublet of doublets for the aromatic proton at the C6 position.
- δ 4.26 (q, J=7.1 Hz, 2H, OCH₂CH₃): Quartet for the methylene protons of the ethyl ester group.

- δ 2.62 (s, 3H, CH₃): Singlet for the methyl group protons at the C2 position.
- δ 1.35 (t, J=7.1 Hz, 3H, OCH₂CH₃): Triplet for the methyl protons of the ethyl ester group.

¹³C NMR (DMSO-d₆, 100 MHz):

- δ 165.2 (C=O): Carbonyl carbon of the ethyl ester.
- δ 150.8 (C-5): Aromatic carbon attached to the hydroxyl group.
- δ 138.1 (C-2): Carbon at the 2-position of the indole ring.
- δ 131.2 (C-7a): Aromatic carbon at the ring junction.
- δ 125.9 (C-3a): Aromatic carbon at the ring junction.
- δ 111.9 (C-7): Aromatic carbon.
- δ 110.8 (C-4): Aromatic carbon.
- δ 104.7 (C-6): Aromatic carbon.
- δ 102.3 (C-3): Carbon at the 3-position of the indole ring.
- δ 59.1 (OCH₂CH₃): Methylene carbon of the ethyl ester.
- δ 14.8 (OCH₂CH₃): Methyl carbon of the ethyl ester.
- δ 13.5 (CH₃): Methyl carbon at the C2 position.

Infrared (IR) Spectroscopy

Wavenumber (cm ⁻¹)	Assignment
3400-3300	N-H and O-H stretching
1680-1660	C=O stretching (ester)
1620-1580	C=C stretching (aromatic)
1250-1200	C-O stretching (ester)

Mass Spectrometry (MS)

m/z	Interpretation
219	$[M]^+$ (Molecular ion)
174	$[M - C_2H_5O]^+$
146	$[M - C_2H_5O - CO]^+$

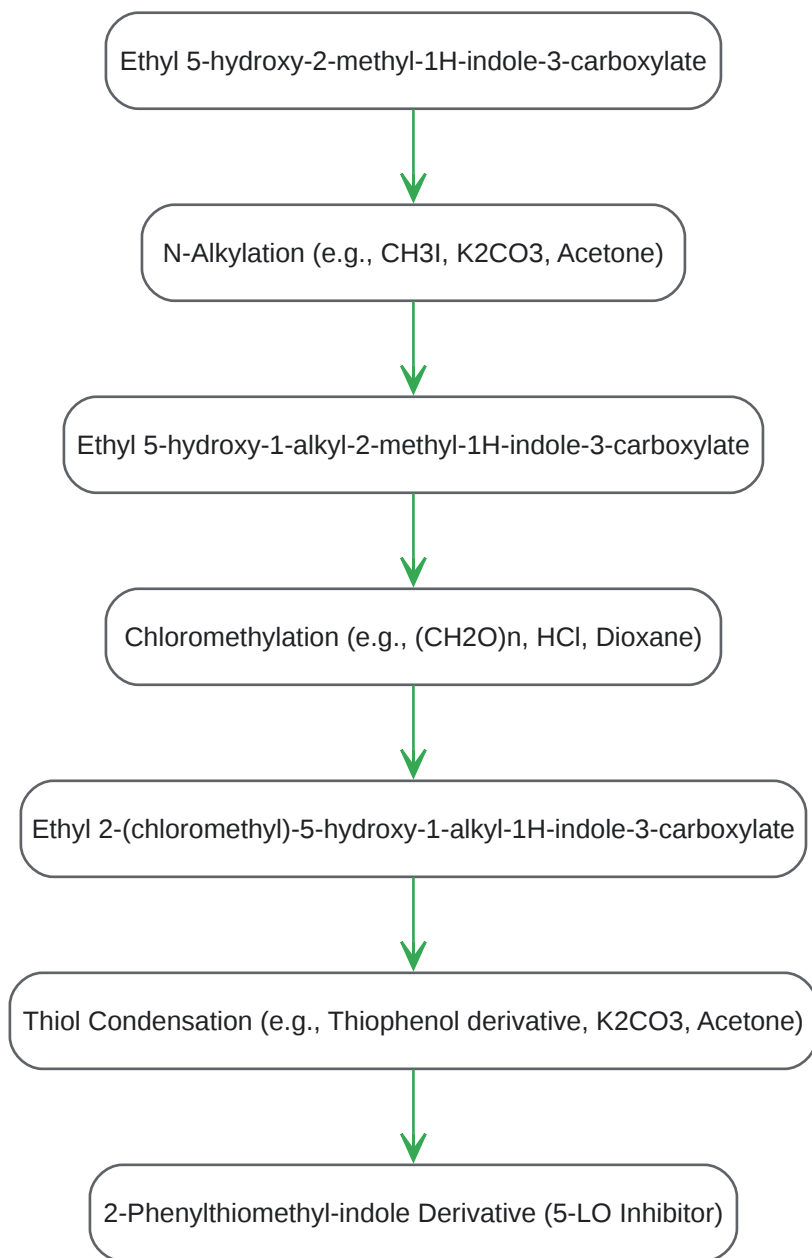
Experimental Protocols

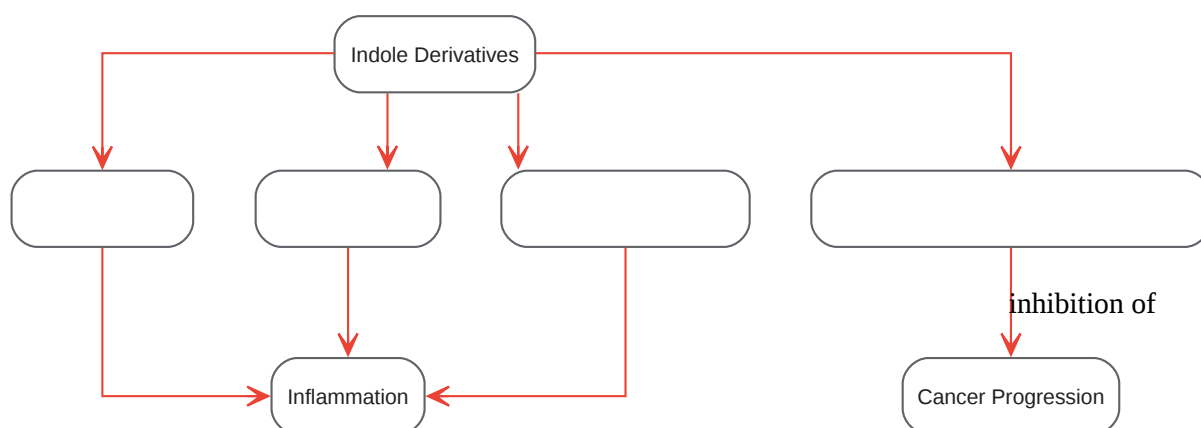
Synthesis of Ethyl 5-hydroxy-2-methyl-1H-indole-3-carboxylate via Nenitzescu Reaction

The Nenitzescu indole synthesis is the most common and effective method for preparing 5-hydroxyindole derivatives.^[1]

Reaction Scheme:

1,4-Benzoquinone + Ethyl 3-aminocrotonate Acetone, Reflux → Ethyl 5-hydroxy-2-methyl-1H-indole-3-carboxylate





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References

- 1. researchgate.net [researchgate.net]
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